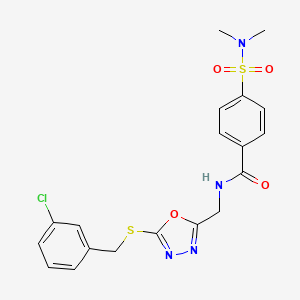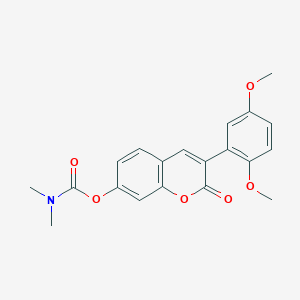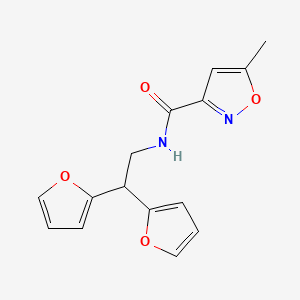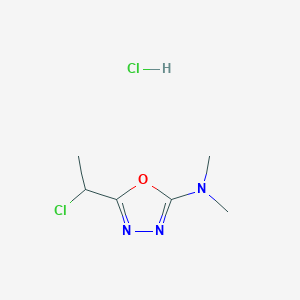
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic compound. It contains several functional groups, including a thioether, an oxadiazole ring, a sulfamoyl group, and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 1,3,4-oxadiazole ring, followed by the introduction of the thioether and sulfamoyl groups. The final step would likely be the formation of the amide bond.Molecular Structure Analysis
The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, suggests that this compound could have interesting electronic properties. The thioether, sulfamoyl, and amide groups could also contribute to the overall polarity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various functional groups. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.Scientific Research Applications
Organic Chemistry Applications
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide and its derivatives are pivotal in organic synthesis, particularly in the preparation of N-halogen compounds and oxadiazoles. For instance, N-Chlorobenzamidine, a related compound, undergoes reactions to form various derivatives including 1,2,4-oxadiazoles through thermolysis processes, showcasing the compound's relevance in synthesizing complex organic structures (Fuchigami & Odo, 1977).
Anticancer Applications
Derivatives of this compound have been evaluated for their anticancer activities against several cancer cell lines. Substituted benzamides, including those with oxadiazole rings, have shown moderate to excellent anticancer activity, with some derivatives outperforming reference drugs in specific assays. This highlights the compound's potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).
Corrosion Inhibition Applications
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. They exhibit high efficiency in preventing mild steel dissolution in acidic environments, demonstrating the compound's utility in materials science and engineering to enhance the longevity of metal structures (Kalia et al., 2020).
Nematocidal Applications
The compound's derivatives have shown promising nematocidal activity against specific pests, suggesting potential agricultural applications in pest management strategies. These findings indicate the versatility of this chemical framework for developing new nematicides with improved efficacy and safety profiles (Liu et al., 2022).
Antimicrobial Applications
Research has also demonstrated the antimicrobial potential of derivatives of N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. These compounds have been effective against a range of bacterial and fungal pathogens, highlighting their importance in developing new antimicrobial agents (Desai et al., 2016).
Material Science Applications
The compound and its derivatives find applications in material science, particularly in the synthesis of aromatic polyamides with specific properties. These materials show good thermal stability and solubility, making them suitable for creating thin, flexible films with potential electronic and optical applications (Sava et al., 2003).
Safety And Hazards
As with any chemical compound, handling “N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.
Future Directions
The study of oxadiazole derivatives is a vibrant field of research due to their wide range of biological activities. This particular compound could be of interest in various areas, including medicinal chemistry, materials science, and synthetic chemistry.
properties
IUPAC Name |
N-[[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-8-6-14(7-9-16)18(25)21-11-17-22-23-19(28-17)29-12-13-4-3-5-15(20)10-13/h3-10H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWNKKLBDHHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((3-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)
![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)


![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)






![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)